molecular formula C25H22N2O4S2 B2446922 (3-Amino-4-((4-methoxyphenyl)sulfonyl)-5-(m-tolylamino)thiophen-2-yl)(phenyl)methanone CAS No. 866844-43-1

(3-Amino-4-((4-methoxyphenyl)sulfonyl)-5-(m-tolylamino)thiophen-2-yl)(phenyl)methanone

Cat. No. B2446922
CAS RN: 866844-43-1
M. Wt: 478.58
InChI Key: YXQOWJJDZQCGHA-UHFFFAOYSA-N
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Description

(3-Amino-4-((4-methoxyphenyl)sulfonyl)-5-(m-tolylamino)thiophen-2-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C25H22N2O4S2 and its molecular weight is 478.58. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-4-((4-methoxyphenyl)sulfonyl)-5-(m-tolylamino)thiophen-2-yl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-4-((4-methoxyphenyl)sulfonyl)-5-(m-tolylamino)thiophen-2-yl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds related to the specified chemical structure have been synthesized and evaluated for their potential biological activities. For example, a study involved the synthesis of novel 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety, demonstrating potent cytotoxic activity against several human cancer cell lines, with minimal toxicity in normal human kidney cells. This highlights the compound's potential as a therapeutic agent against cancer (Ravichandiran et al., 2019).

Molecular Docking and Computational Studies

  • Another aspect of research focuses on the computational analysis of similar compounds. Molecular docking studies have been carried out to understand the antiviral activity, pharmacokinetic behavior, and hydrogen bonding interaction of these compounds, using density functional theory (DFT) calculations and other computational methods (FathimaShahana & Yardily, 2020). This research is crucial for the early stages of drug discovery and development.

Chemical Synthesis and Modification

  • The chemical synthesis of related compounds includes various strategies to enhance their properties for specific applications. For instance, a study reported the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives, demonstrating anti-stress oxidative properties (Largeron & Fleury, 1998). Such synthetic methods offer new pathways for developing compounds with desired biological or chemical properties.

properties

IUPAC Name

[3-amino-4-(4-methoxyphenyl)sulfonyl-5-(3-methylanilino)thiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S2/c1-16-7-6-10-18(15-16)27-25-24(33(29,30)20-13-11-19(31-2)12-14-20)21(26)23(32-25)22(28)17-8-4-3-5-9-17/h3-15,27H,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQOWJJDZQCGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-4-((4-methoxyphenyl)sulfonyl)-5-(m-tolylamino)thiophen-2-yl)(phenyl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.